molecular formula C21H21ClN2O3 B4154064 2-N-(2-chlorophenyl)-1-N-(4-methoxyphenyl)cyclohex-4-ene-1,2-dicarboxamide

2-N-(2-chlorophenyl)-1-N-(4-methoxyphenyl)cyclohex-4-ene-1,2-dicarboxamide

Cat. No.: B4154064
M. Wt: 384.9 g/mol
InChI Key: MYWGCNSGTANONV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexene ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide typically involves the reaction of 2-chloroaniline and 4-methoxyaniline with a cyclohexene-1,2-dicarboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide can be compared with other amides and cyclohexene derivatives, such as:
    • N-(2-chlorophenyl)-N’-(4-methoxyphenyl)acetamide
    • N-(2-chlorophenyl)-N’-(4-methoxyphenyl)cyclohexanecarboxamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-4-cyclohexene-1,2-dicarboxamide lies in its specific substitution pattern on the cyclohexene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-N-(2-chlorophenyl)-1-N-(4-methoxyphenyl)cyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-27-15-12-10-14(11-13-15)23-20(25)16-6-2-3-7-17(16)21(26)24-19-9-5-4-8-18(19)22/h2-5,8-13,16-17H,6-7H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWGCNSGTANONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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